An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylpyrrolidine-3-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylpyrrolidine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N,N-Dimethylpyrrolidine-3-sulfonamide is a molecule of interest within contemporary medicinal chemistry, belonging to the broad and versatile class of sulfonamides.[1] Its unique structural amalgamation of a saturated heterocyclic pyrrolidine ring and a sulfonamide moiety suggests a nuanced physicochemical profile critical for its behavior in biological systems. This guide provides a comprehensive overview of the predicted physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide, contextualized within the broader understanding of sulfonamide and pyrrolidine chemistry. In the absence of extensive empirical data for this specific entity, this document emphasizes the experimental methodologies required for its full characterization, offering detailed protocols and theoretical underpinnings. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate and harness the potential of this compound.
Introduction: The Structural and Functional Context
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents, most notably for its antibacterial properties.[1] The incorporation of a pyrrolidine ring, a five-membered saturated heterocycle, introduces specific conformational constraints and potential for stereoisomerism, which can significantly influence molecular interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The N,N-dimethylation of the sulfonamide nitrogen further modifies its hydrogen bonding capacity and overall polarity. Understanding the physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide is, therefore, a critical first step in elucidating its structure-activity relationships and assessing its viability as a drug candidate.[2]
Predicted Physicochemical Properties
Due to the limited availability of experimental data for N,N-Dimethylpyrrolidine-3-sulfonamide, the following properties are based on computational predictions and analysis of structurally analogous compounds. These values serve as a robust starting point for experimental design and validation.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₆H₁₄N₂O₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 178.25 g/mol | Influences diffusion, solubility, and membrane permeability. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability (Lipinski's Rule of Five).[3] |
| Melting Point (°C) | Estimated: 150 - 180 | Indicates purity and the strength of intermolecular forces in the solid state. Influences dissolution rate. For comparison, the melting point of the related compound sulfanilamide is approximately 165-166 °C.[4][5] |
| Boiling Point (°C) | Estimated: > 300 (with decomposition) | High boiling points are characteristic of sulfonamides due to strong intermolecular forces. N-Methylpyrrolidine has a boiling point of 81 °C.[6] |
| Calculated logP | Estimated: -0.5 to 0.5 | A measure of lipophilicity, which is crucial for membrane permeability and solubility. Values in this range suggest good aqueous solubility. |
| pKa | Estimated: 9.0 - 10.5 | The sulfonamide proton is weakly acidic.[7] This property is critical for understanding the ionization state at physiological pH, which affects solubility, receptor binding, and cell penetration. |
| Aqueous Solubility | Predicted to be moderate to high | Essential for formulation and bioavailability. The presence of the polar sulfonamide group and the pyrrolidine nitrogen suggests good interaction with water. N-methyl pyrrolidone is known to be an effective solubilizing agent.[8] |
| Hydrogen Bond Donors | 1 | The N-H proton of the pyrrolidine ring. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms of the sulfonyl group and the two nitrogen atoms. |
Note: These values are estimations and require experimental verification.
Experimental Characterization: Protocols and Methodologies
The precise determination of the physicochemical properties of N,N-Dimethylpyrrolidine-3-sulfonamide is paramount for its development.[9][10][11] The following section outlines standard experimental protocols for key parameters.
Synthesis and Purification
The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide can be approached through several established routes for sulfonamide formation.[12][13][14] A common method involves the reaction of a suitable sulfonyl chloride with an amine.
Workflow for Synthesis and Purification:
Caption: Synthetic and purification workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.
Structural Elucidation
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.[15][16][17]
Step-by-Step Protocol for Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment of all signals.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound.
-
Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) to determine the exact mass of the molecular ion.
-
The fragmentation pattern can provide further structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the sample as a thin film or KBr pellet.
-
Characteristic vibrational bands for the sulfonamide group (S=O stretches around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹) and C-N and N-H bonds should be identified.[18]
-
Data Interpretation Workflow:
Caption: Workflow for the structural elucidation of the target compound.
Determination of Physicochemical Properties
Melting Point:
-
Method: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Procedure: A small, dry sample is heated at a controlled rate. The temperature range from the onset of melting to complete liquefaction is recorded. A sharp melting point range is indicative of high purity.
Solubility:
-
Method: Equilibrium solubility measurement (shake-flask method).
-
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
pKa Determination:
-
Method: Potentiometric titration or UV-spectrophotometric titration.
-
Procedure (Potentiometric):
-
A solution of the compound of known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the inflection point of the titration curve.
-
Conclusion and Future Directions
This guide has provided a foundational understanding of the predicted physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide and has outlined the essential experimental protocols for their empirical determination. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate characterization of these fundamental properties is a critical and indispensable phase in the journey of a novel chemical entity from the laboratory to potential clinical applications. Further studies should focus on obtaining precise experimental data for the properties discussed, as well as investigating other key parameters such as crystal structure and polymorphism, which can have profound impacts on the compound's stability, bioavailability, and manufacturability.
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